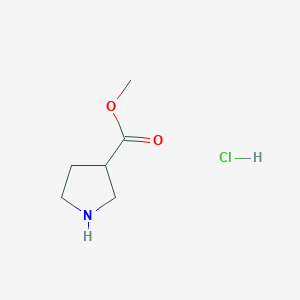

Methyl pyrrolidine-3-carboxylate hydrochloride

Overview

Description

Methyl pyrrolidine-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pyrrolidine-3-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methyl chloroformate under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Candidates

Methyl pyrrolidine-3-carboxylate hydrochloride serves as an essential intermediate in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders. Its structure allows it to participate in various chemical reactions that lead to the formation of complex drug molecules.

Case Study: Neurological Research

In a study focusing on compounds for treating neurological conditions, methyl pyrrolidine derivatives demonstrated promising results in enhancing serotonin levels in animal models, suggesting potential therapeutic effects in mood disorders .

Agrochemical Development

Enhancement of Pesticides and Herbicides

This compound is utilized in the formulation of agrochemicals, improving the efficacy of pesticides and herbicides. Its incorporation into these products helps enhance crop yields and manage pest populations effectively.

Data Table: Efficacy Comparison

Research in Organic Chemistry

Reagent in Organic Synthesis

this compound acts as a valuable reagent in organic synthesis. It facilitates the exploration of new chemical reactions and the development of innovative materials.

Example Reaction: Michael Addition

The compound has been successfully employed in Michael addition reactions, showcasing its utility in synthesizing complex organic molecules .

Biochemical Studies

Role in Metabolic Pathways

In biochemical research, this compound aids in studying metabolic pathways and enzyme interactions. This understanding is crucial for elucidating biological processes and developing new therapeutic strategies.

Case Study: Enzyme Interaction Analysis

Research indicated that this compound can modulate enzyme activity, providing insights into its potential as a therapeutic agent targeting specific metabolic pathways .

Cosmetic Formulations

Skin-Conditioning Properties

this compound is incorporated into cosmetic products due to its skin-conditioning properties. It enhances the texture and feel of personal care formulations.

Data Table: Cosmetic Product Formulations

| Product Type | Concentration (%) | Benefit |

|---|---|---|

| Moisturizers | 0.5 - 2 | Improved hydration |

| Anti-aging creams | 1 - 3 | Enhanced skin elasticity |

| Cleansers | 0.1 - 0.5 | Gentle cleansing |

Mechanism of Action

The mechanism of action of methyl pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Pyrrolidine: A parent compound with a similar structure but lacking the ester and hydrochloride groups.

Methyl pyrrolidine-2-carboxylate: A structural isomer with the ester group at a different position.

Pyrrolidine-2,5-dione: A related compound with a different functional group arrangement.

Uniqueness: Methyl pyrrolidine-3-carboxylate hydrochloride is unique due to its specific functional groups and reactivity. The presence of the ester and hydrochloride groups imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be suitable.

Biological Activity

Methyl pyrrolidine-3-carboxylate hydrochloride, with the molecular formula C₆H₁₂ClNO₂ and CAS number 874964-22-4, is a hydrochloride salt derived from methyl pyrrolidine-3-carboxylate. This compound has garnered attention in various fields of research due to its diverse biological activities, particularly in medicinal chemistry and enzyme studies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- CAS Number : 874964-22-4

Synthesis

The synthesis of this compound typically involves:

- Preparation of Pyrrolidine-3-Carboxylic Acid : Starting material.

- Esterification : The carboxylic acid is esterified with methanol using sulfuric acid as a catalyst.

- Formation of Hydrochloride Salt : The ester is treated with hydrochloric acid to yield the hydrochloride salt .

This compound acts as a ligand for specific enzymes and receptors, modulating their activity. Its biological effects are primarily attributed to its ability to interact with various molecular targets, which can influence metabolic pathways and cellular functions.

Enzyme Interaction

Research indicates that this compound may play a role in studying enzyme mechanisms and protein-ligand interactions. It has been utilized to investigate the pharmacological properties of receptor systems, particularly in the context of neuropeptide signaling pathways .

Pharmacological Applications

This compound is being explored for its therapeutic potential in several areas:

- Neuropharmacology : It has been implicated in studies related to stress responses and appetite regulation through its interaction with the relaxin-3/RXFP3 system .

- Metabolic Disorders : The compound shows promise in addressing conditions such as obesity and diabetes, particularly in models where it influences food intake and body weight .

- Drug Development : As a building block in organic synthesis, it is used in the development of new pharmaceuticals targeting various diseases .

Case Studies

Recent studies have highlighted the compound's role in modulating neuropeptide systems:

- A study demonstrated that antagonists targeting the RXFP3 receptor could mitigate stress-induced behaviors and reduce alcohol consumption in animal models, suggesting potential applications for treating addiction .

| Study | Findings |

|---|---|

| Study A | Methyl pyrrolidine derivatives showed reduced food intake in rat models when administered centrally. |

| Study B | RXFP3 antagonists decreased operant alcohol self-administration in alcohol-preferring rats, indicating a specific effect on alcohol consumption. |

Similar Compounds

This compound shares structural similarities with other pyrrolidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrrolidine-2-carboxylate | Similar reactivity | Anticonvulsant properties |

| Proline | Naturally occurring amino acid | Involved in protein synthesis |

The unique stereochemistry and functional groups present in this compound confer distinct biological activities compared to these similar compounds .

Q & A

Basic Research Questions

Q. How can methyl pyrrolidine-3-carboxylate hydrochloride be synthesized with high purity, and what analytical methods validate its chemical identity?

- Methodology : Use nucleophilic substitution or esterification reactions under anhydrous conditions, followed by hydrochloride salt formation. Purification via recrystallization or column chromatography is critical. Validate purity using HPLC (≥95% purity threshold) and confirm structural identity via -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For stereochemical confirmation, employ X-ray crystallography or chiral HPLC .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodology : Utilize -NMR coupling constants to infer dihedral angles between adjacent protons. For absolute stereochemistry, perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Additionally, circular dichroism (CD) spectroscopy or vibrational optical activity (VOA) can distinguish enantiomers in solution .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended for data analysis?

- Methodology : Collect diffraction data on a single-crystal X-ray diffractometer. Process data using SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) . Visualize and analyze packing patterns with Mercury CSD, which supports intermolecular interaction analysis and void mapping . For geometry validation, cross-check bond lengths/angles against Cambridge Structural Database (CSD) entries .

Advanced Research Questions

Q. How can stereochemical impurities (e.g., undesired enantiomers or diastereomers) be quantified during synthesis?

- Methodology : Implement chiral stationary-phase HPLC with UV detection (e.g., Chiralpak® columns) or supercritical fluid chromatography (SFC). For trace quantification, use mass spectrometry coupled with ion mobility separation (IMS-MS). Compare retention times against synthesized enantiopure standards .

Q. What strategies resolve discrepancies between HPLC purity results and NMR integration data?

- Methodology : Investigate potential co-elution of impurities in HPLC by altering mobile phases (e.g., ion-pair reagents for charged species). Validate NMR integration with -NMR relaxation delay optimization and quantitative -NMR. Cross-validate using orthogonal methods like LC-MS or differential scanning calorimetry (DSC) .

Q. How are conformational dynamics of the pyrrolidine ring analyzed in solution and solid states?

- Methodology : Apply Cremer-Pople puckering parameters derived from X-ray data to quantify ring non-planarity . In solution, use variable-temperature NMR to study ring-flipping kinetics. Compare with density functional theory (DFT) calculations (e.g., Gaussian software) to model energy barriers between conformers .

Q. What crystallographic challenges arise during refinement (e.g., twinning, disorder), and how are they addressed?

- Methodology : For twinned data, use SHELXL’s TWIN/BASF commands to model twin domains . Treat disordered regions with PART/SUMP restraints. Validate using R-factor convergence and difference Fourier maps. For severe disorder, consider alternative space groups or solvent masking in Olex2 .

Q. Methodological Considerations

- Synthetic Optimization : Evidence from PharmaBlock Sciences highlights the importance of protecting groups (e.g., tert-butyl carbamates) to stabilize intermediates during multi-step syntheses .

- Analytical Cross-Validation : Reference standards (e.g., Cayman Chemical’s analytical-grade materials) ensure method accuracy, particularly in forensic or pharmacological studies .

- Computational Integration : Tools like WinGX and ORTEP streamline crystallographic workflows, enabling rapid structure validation and publication-ready visualizations .

Properties

IUPAC Name |

methyl pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBSXSVVMNGQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598217 | |

| Record name | Methyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198959-37-4 | |

| Record name | Methyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl pyrrolidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.